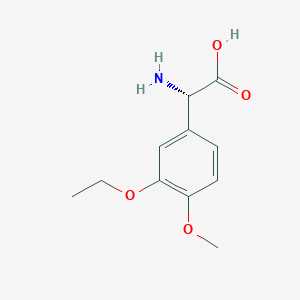

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in patents . For example, a process for the preparation of aminosulfone intermediates for the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, which is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α, has been provided .Scientific Research Applications

Advanced Oxidation Processes for Degradation of Compounds

Advanced oxidation processes (AOPs) are gaining attention due to the increasing accumulation of recalcitrance compounds in the environment. AOP systems are used for treating various compounds, including acetaminophen (ACT), from aqueous mediums. The degradation of ACT through AOPs generates different kinetics, mechanisms, and by-products. This process involves using the Fukui function for predicting the most reactive sites in the ACT molecule, which could potentially be applied to similar compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid. The study also discusses the biotoxicity of various by-products and the need for proper treatment before release into the environment to avoid ecosystem threats Qutob, Hussein, Alamry, & Rafatullah, 2022.

Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA) is a molecule with various biological functions, especially as a growth hormone in plants. The catabolism or assimilation of IAA by microorganisms is facilitated by gene clusters like iac (for aerobic degradation to catechol) and iaa (for anaerobic conversion to 2-aminobenzoyl-CoA). This review focuses on the products, reactions, and pathways of these gene clusters, highlighting the potential exploitation of IAA as a carbon, nitrogen, and energy source and its interference with IAA-dependent processes in other organisms. This knowledge can provide insights into the potential bacterial interactions with similar compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid Laird, Flores, & Leveau, 2020.

Global Trends in Toxicology Studies of Herbicides

Research on the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has advanced rapidly. This review utilizes scientometric methods to summarize and visualize the development in this field. The research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and the effects on non-target species. Although this review specifically addresses 2,4-D, the methodologies and insights could be relevant for assessing the environmental and biological impact of related compounds such as (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid Zuanazzi, Ghisi, & Oliveira, 2020.

Future Directions

properties

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMDDPZZGLVAD-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)